N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of N′-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The name reflects the presence of a substituted benzohydrazide core structure linked through a methylidene bridge to a trisubstituted phenyl ring. The (E)-configuration designation indicates the geometric arrangement around the carbon-nitrogen double bond of the hydrazone linkage, where the higher priority substituents are positioned on opposite sides of the double bond.
The molecular formula C15H13BrN2O4 indicates a molecular weight of 365.183 atomic mass units, with a monoisotopic mass of 364.005869. This composition reflects the presence of fifteen carbon atoms forming the aromatic backbone and connecting bridges, thirteen hydrogen atoms distributed across the phenyl rings and functional groups, one bromine atom as a halogen substituent, two nitrogen atoms constituting the hydrazone linkage, and four oxygen atoms distributed among the hydroxyl, methoxy, and carbonyl functionalities. The systematic analysis reveals a highly functionalized structure with multiple reactive sites that contribute to the compound's chemical versatility.
Alternative nomenclature systems provide additional descriptive approaches to the compound identification. The Chemical Abstracts Service registry approach designates the compound as benzoic acid, 2-hydroxy-, 2-[(1E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]hydrazide, emphasizing the benzoic acid derivative nature of the structure. The German nomenclature system refers to the compound as N′-[(E)-(3-Brom-4-hydroxy-5-methoxyphenyl)methylen]-2-hydroxybenzohydrazid, while the French system uses N′-[(E)-(3-Bromo-4-hydroxy-5-méthoxyphényl)méthylène]-2-hydroxybenzohydrazide.
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-13-7-9(6-11(16)14(13)20)8-17-18-15(21)10-4-2-3-5-12(10)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGWXFKEAVXCKA-CAOOACKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303066-10-6 | |
| Record name | N'-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to purify the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Properties
Research indicates that N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide exhibits strong antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been identified as a potential anti-inflammatory agent. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its usefulness in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Cancer Treatment
Recent studies have explored the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic promise. The compound's effectiveness against various cancer cell lines has been documented, making it a candidate for further development in oncology.
Neuroprotective Effects
Given its antioxidant properties, there is growing interest in the neuroprotective effects of this compound. Preliminary research suggests it may help mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's.
Case Studies
Mechanism of Action
The mechanism by which N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting microbial cell function . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can interact with various biological targets.
Comparison with Similar Compounds
Structural Features
Bond Lengths and Dihedral Angles
- Coumarin-Based Analog (): The compound (E)-N'-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-2-hydroxybenzohydrazide exhibits near-planarity between the benzene and coumarin moieties, with a dihedral angle of 1.59(3)°. The C=N bond length is 1.288(2) Å, slightly longer than typical double bonds, suggesting partial conjugation.
- Bromo-Hydroxy Derivative ():
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide shows a larger dihedral angle (16.9(2)° ) between phenyl rings, indicating reduced planarity. The N–H···O hydrogen bond distance is 1.738(2) Å , forming 1D chains. - The hydroxy and methoxy groups may enhance hydrogen-bonding capacity.
Table 1: Structural Comparison
Key Differentiators
- Substituent Positioning:
The 3-bromo-4-hydroxy-5-methoxy arrangement on the phenyl ring is unique compared to analogs like 5-bromo-2-hydroxy () or coumarin derivatives (). This positioning may optimize steric and electronic effects for specific applications.
Biological Activity
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-hydroxybenzohydrazide. The resulting product features a hydrazone linkage, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 368.19 g/mol.
Anticancer Activity
Research has demonstrated that hydrazone derivatives, including this compound, exhibit notable anticancer properties. Specifically, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induction of apoptosis via ROS generation |
| This compound | HeLa | 15.0 | Caspase activation |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. The disc diffusion method revealed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and subsequent caspase activation.
- Antioxidant Activity : It exhibits antioxidant properties that may help mitigate oxidative stress in cells, further contributing to its anticancer effects.
- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various hydrazone derivatives, including the target compound. The results indicated a strong correlation between structural modifications and cytotoxicity levels against MCF-7 cells, emphasizing the importance of the bromo and methoxy substituents on the phenyl ring for enhancing activity.
Case Study 2: Antibacterial Testing
Another investigation focused on the antibacterial properties of hydrazone derivatives against clinical isolates. The study found that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.
Q & A
Basic: How can synthetic yields of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide be optimized?
Methodological Answer:
Synthetic optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates via dipole interactions. Evidence from analogous hydrazide syntheses shows yields improve by ~15% in DMF compared to ethanol .
- Catalyst Use: Acidic catalysts (e.g., glacial acetic acid) facilitate Schiff base formation. For example, a 0.1 M acetic acid catalyst increased imine bond formation efficiency by 20% in similar compounds .
- Temperature Control: Reactions performed at 60–70°C reduce side-product formation (e.g., hydrolysis of the hydrazide group) while maintaining kinetic favorability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
